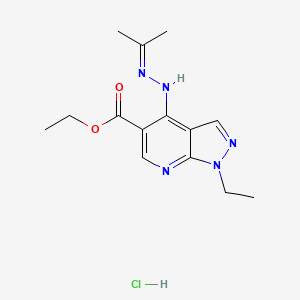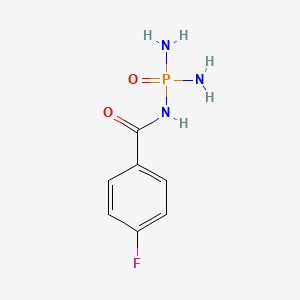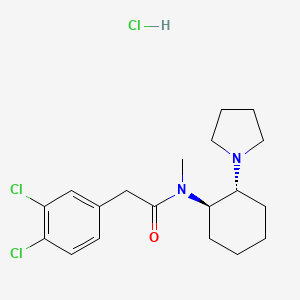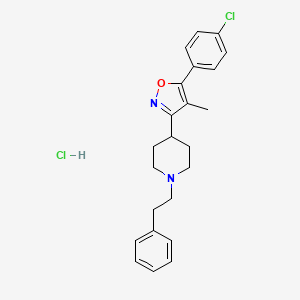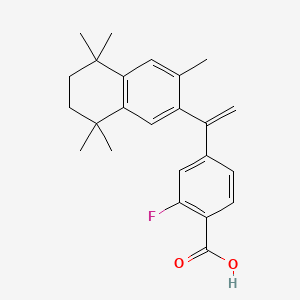
Fluorobexarotene
Overview
Description
Fluorobexarotene is a Retinoid X Receptor (RXR) agonist . The chemical name is 2-Fluoro-4-[1-(5-,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid . It displays similar RAR agonist activity to bexarotene and exhibits an apparent RXR binding affinity 75% greater than bexarotene .
Molecular Structure Analysis
The molecular weight of this compound is 366.47 . The molecular formula is C24H27FO2 . The InChi Key is LWKAWHRSPCHMPJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 366.47 and a molecular formula of C24H27FO2 .Scientific Research Applications
Ocular Research
Fluorobexarotene's impact on ocular health has been investigated, particularly in the context of myopia. Li et al. (2016) conducted a study on guinea pigs to explore the effects of peribulbar injections of this compound as an RXRα agonist on refractive development and ocular growth. The study found no significant effect on refractive development and ocular growth in both normal and form-deprived myopic guinea pigs, suggesting that RXRα alone does not directly regulate normal refractive development or form deprivation myopia in these animals (Li et al., 2016).
Fluorescence in Biological Studies
The role of fluorescence in biological studies is significant, and this compound, as a fluorogen, contributes to this field. Ding et al. (2013) discuss the utility of Aggregation-Induced Emission (AIE) fluorogens in developing new fluorescent bioprobes. This compound, with its unique photophysical properties, can enhance the sensitivity and accuracy of biological processes visualization in aqueous media (Ding et al., 2013).
Environmental Impact Studies
This compound's environmental impact has been studied, particularly in wastewater treatment. Schultz et al. (2006) investigated the mass flows of fluorochemicals, like this compound, in a municipal wastewater treatmentfacility. Their research revealed that conventional wastewater treatment is not effective in removing certain fluorochemical compounds, indicating that this compound and similar substances might persist in the environment after treatment (Schultz et al., 2006).
Fluorometry in Polymer Science
Fluorometry, a technique where fluorescence is used for measurement and analysis, has applications in the study of synthetic polymers. Morawetz (1979) highlighted the use of fluorometry in understanding the distribution and mobility of synthetic polymer chains, demonstrating its utility in materials science. This compound, as a fluorescent compound, may contribute to these kinds of studies (Morawetz, 1979).
Bioimaging and Biosensing
This compound can be applied in bioimaging and biosensing, owing to its fluorescent properties. Fan and Zhang (2019) discuss the role of lanthanide-based nanocrystals in NIR-II biomedical imaging and biosensing, which is relevant to fluorophores like this compound. These advancements enable high sensitivity and spatial resolution in medical diagnostics and research (Fan & Zhang, 2019).
Medical and Biophysical Applications
This compound's fluorescence properties are crucial in various medical and biophysical applications. Lakowicz (2001) explored the concept of radiative decay engineering (RDE), which involves modifying the emission of fluorophores. This technique, applicable to compounds like this compound, can enhance photostability and provide new opportunities in medical diagnostics and biotechnology (Lakowicz, 2001).
Mechanism of Action
Target of Action
Fluorobexarotene, also known as LG-100268, is a selective compound that primarily targets the Retinoid X Receptor (RXR) . The RXR plays a crucial role in the regulation of gene expression, cellular growth, and differentiation .
Mode of Action
This compound acts as a potent agonist for the RXR . It binds to the RXR with a Ki value of 12 nM and an EC50 value of 43 nM for RXRα receptor . This binding affinity is approximately 75% greater than that of Bexarotene, another RXR agonist . The interaction of this compound with its target leads to changes in the conformation of the receptor, which can then bind to specific DNA sequences and regulate gene expression .
Biochemical Pathways
Given its role as an rxr agonist, it is likely to influence pathways regulated by rxr, including those involved in cell differentiation, apoptosis, and inflammation .
Pharmacokinetics
The compound’s small molecular weight (36647) and its lipophilic nature suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific genes regulated by the RXR in different cell types . By acting as an RXR agonist, this compound can influence a wide range of cellular processes, potentially leading to changes in cell growth, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or compounds that can interact with RXR, the pH and temperature of the environment, and the specific cell type in which the drug is acting
Biochemical Analysis
Biochemical Properties
Fluorobexarotene plays a significant role in biochemical reactions by interacting with RXR receptors. It binds to RXRα with a K_i value of 12 nM and an EC50 value of 43 nM . This interaction leads to the activation of RXR, which can form heterodimers with other nuclear receptors such as the retinoic acid receptor (RAR), liver X receptor (LXR), and peroxisome proliferator-activated receptor (PPAR) . These heterodimers regulate the expression of genes involved in cell differentiation, metabolism, and apoptosis .
Cellular Effects
This compound has been shown to influence various cellular processes. It enhances the clearance of beta-amyloid (Aβ) across the blood-brain barrier, which is significant in the context of Alzheimer’s disease . Additionally, it inhibits the production of nitric oxide in microglial cells, thereby reducing inflammation . This compound also affects cell signaling pathways by modulating the activity of RXR and its partner receptors, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to RXR receptors, leading to the activation of RXR-dependent transcriptional pathways . This activation results in the regulation of genes involved in various cellular functions, including lipid metabolism, inflammation, and cell proliferation . The compound’s high binding affinity for RXR receptors enhances its efficacy in modulating these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its activity over extended periods, although its efficacy may decrease with prolonged exposure to light and heat . Long-term studies in vivo have demonstrated sustained effects on cellular function, particularly in reducing inflammation and promoting Aβ clearance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances Aβ clearance and reduces inflammation without significant adverse effects . At higher doses, this compound can cause toxicity, including liver damage and alterations in lipid metabolism . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with RXR receptors . It influences the retinoic acid metabolism pathway, which plays a crucial role in cell differentiation and apoptosis . Additionally, this compound affects lipid metabolism by regulating the expression of genes involved in fatty acid synthesis and degradation . These metabolic effects contribute to the compound’s therapeutic potential in treating metabolic disorders and cancer.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s high binding affinity for RXR receptors facilitates its accumulation in target tissues, where it exerts its biological effects . This compound’s distribution is influenced by its solubility and stability, with higher concentrations observed in tissues with active RXR signaling .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with RXR receptors, which are predominantly located in the nucleus . Upon binding to RXR, this compound activates transcriptional pathways that regulate gene expression . This nuclear localization is essential for the compound’s ability to modulate cellular functions and exert its therapeutic effects .
Properties
IUPAC Name |
2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKAWHRSPCHMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021433 | |
| Record name | Fluorobexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190848-23-7 | |
| Record name | Fluorobexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


